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Compound Name:
4-(3,4-Dichlorophenoxy)Piperidine

Hydrochloride

Cat. No.: B1591653 Get Quote

An In-Depth Technical Guide to 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride (CAS

817186-93-9)

Authored by a Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of 4-(3,4-
Dichlorophenoxy)Piperidine Hydrochloride, a pivotal chemical intermediate. Designed for

researchers, medicinal chemists, and drug development professionals, this guide moves

beyond a simple recitation of facts. It delves into the causality behind its synthesis, the logic of

its analytical validation, and the strategic importance of its structural motifs in the design of

next-generation therapeutics and other advanced chemical applications.

Core Compound Identity and Physicochemical
Profile
4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride is a heterocyclic compound distinguished

by a piperidine ring linked via an ether bond to a 3,4-dichlorinated phenyl group.[1][2] This

specific arrangement of functional groups makes it a valuable and versatile building block,

particularly in the synthesis of pharmacologically active molecules targeting the central nervous

system.[1][2][3] The hydrochloride salt form enhances its stability and improves its handling

characteristics, such as solubility in polar solvents, which is advantageous for subsequent

reaction chemistry.[2]
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Table 1: Physicochemical and Identification Properties

Property Value Source(s)

CAS Number 817186-93-9 [1][2][4][5][6]

Molecular Formula
C₁₁H₁₃Cl₂NO·HCl or

C₁₁H₁₄Cl₃NO
[2][6]

Molecular Weight 282.6 g/mol [2][6]

IUPAC Name

4-(3,4-

dichlorophenoxy)piperidine;hy

drochloride

[1]

Appearance White crystalline powder [2]

Melting Point 229-234 °C [2]

Purity
Typically ≥95% (NMR) or

≥98%
[2][6]

SMILES
C1CNCCC1OC2=CC(=C(C=C

2)Cl)Cl.Cl
[1]

InChI Key
SEBWUBGSEJJPSY-

UHFFFAOYSA-N
[1]

Storage Conditions 0-8 °C, tightly sealed container [2][4]

Strategic Synthesis and Mechanistic Rationale
The synthesis of 4-(3,4-Dichlorophenoxy)Piperidine is most commonly achieved via a

nucleophilic aromatic substitution or a Williamson ether synthesis-type reaction. The choice of

reactants and conditions is critical for maximizing yield and minimizing side products.

Conceptual Synthesis Workflow
A logical and field-proven approach involves the reaction between a protected 4-

hydroxypiperidine and 3,4-dichlorofluorobenzene or a related activated aryl halide. The
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piperidine's nitrogen is typically protected with a group like tert-butyloxycarbonyl (Boc) to

prevent its competing nucleophilicity.

Step 1: Nucleophilic Substitution

Step 2: Deprotection

Step 3: Salt Formation

Boc-4-Hydroxypiperidine

Sodium Hydride (NaH)
in DMF

Deprotonation

3,4-Dichlorofluorobenzene

Boc-4-(3,4-Dichlorophenoxy)Piperidine

Nucleophilic Attack

HCl in Dioxane

Acidic Cleavage

4-(3,4-Dichlorophenoxy)Piperidine
(Free Base)

HCl (gas or solution)

4-(3,4-Dichlorophenoxy)Piperidine
Hydrochloride (Final Product)
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Caption: A three-step synthesis workflow for the target compound.

Detailed Experimental Protocol (Illustrative)
Alkoxide Formation: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous

dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil)

portion-wise at 0 °C under an inert atmosphere (N₂ or Ar). Causality: The strong base NaH

deprotonates the hydroxyl group to form a potent nucleophile, the corresponding alkoxide.

DMF is an ideal polar aprotic solvent that solvates the cation, enhancing the nucleophilicity

of the alkoxide.

Nucleophilic Substitution: After stirring for 30 minutes, add a solution of 1,2-dichloro-4-

fluorobenzene (1.1 eq) in DMF dropwise. Allow the reaction to warm to room temperature

and stir for 12-18 hours. Causality: The electron-withdrawing chlorine atoms and the fluorine

leaving group activate the aromatic ring for nucleophilic aromatic substitution.

Work-up and Extraction: Quench the reaction by slowly adding water. Extract the aqueous

phase with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure to yield the crude protected

intermediate.

Boc Deprotection and Salt Formation: Dissolve the crude product in a minimal amount of a

suitable solvent like 1,4-dioxane or diethyl ether. Add a solution of hydrochloric acid (e.g., 4M

HCl in dioxane, >3 eq) and stir at room temperature for 2-4 hours. The hydrochloride salt will

precipitate.

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under

vacuum to afford 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride as a white solid.

Causality: The precipitation of the salt from a non-polar solvent is an effective method of

purification, removing non-basic impurities.

Analytical Validation: A Self-Validating System
Ensuring the identity and purity of the compound is paramount. A multi-pronged analytical

approach provides a self-validating system where data from orthogonal techniques converge to
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confirm the final product's quality.

Analytical Workflow

Synthesized Product

1H NMR & 13C NMR
(Structural Confirmation)

Mass Spectrometry (GC-MS/LC-MS)
(Molecular Weight Verification)

HPLC/UPLC
(Purity Assessment)

Melting Point
(Purity & Identity Check)

Certificate of Analysis (CoA)
(Purity ≥95%)

Click to download full resolution via product page

Caption: Orthogonal analytical workflow for quality control.

Protocol 1: Purity Determination by High-Performance
Liquid Chromatography (HPLC)

System: Agilent 1260 Infinity II or equivalent.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10%

B and equilibrate.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm and 280 nm.

Trustworthiness: This method reliably separates the main compound from potential starting

materials and by-products. The peak area percentage of the main component is used to

calculate purity.

Protocol 2: Structural Verification by ¹H NMR
Spectroscopy

Instrument: Bruker 400 MHz spectrometer or equivalent.

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).

Procedure: Dissolve ~5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

Expected Signals (Illustrative): Protons on the piperidine ring (multiplets, ~1.8-2.2 ppm and

~3.0-3.5 ppm), the proton at the C4 position adjacent to the ether oxygen (multiplet, ~4.6

ppm), and aromatic protons on the dichlorophenyl ring (doublets and doublet of doublets,

~7.0-7.6 ppm).

Trustworthiness: NMR provides an unambiguous fingerprint of the molecule's structure,

confirming the connectivity of all atoms.

Application in Rational Drug Design: A Privileged
Scaffold
The title compound is not typically a final drug product but rather a high-value intermediate. Its

utility stems from the distinct properties conferred by its two core structural motifs: the

piperidine ring and the dichlorophenoxy group.

The Piperidine Moiety: Enhancing "Druggability"
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The piperidine scaffold is a "privileged" structure in medicinal chemistry, frequently found in

approved drugs.[7][8] Its inclusion can significantly improve a molecule's pharmacokinetic

profile.[8]

Modulating Physicochemical Properties: The basic nitrogen of the piperidine ring can be

protonated at physiological pH, enhancing aqueous solubility. This property is crucial for

formulation and bioavailability.[2][7]

Improving Pharmacokinetics (ADME): The piperidine ring can improve metabolic stability and

facilitate transport across biological membranes.[8] By modifying the piperidine nitrogen with

different substituents, chemists can fine-tune properties like lipophilicity and target

engagement.

The 3,4-Dichlorophenoxy Group: Driving Target Affinity
The dichlorophenyl moiety is critical for specific molecular recognition and potency.

Targeting Neurotransmitter Transporters: Dichlorophenyl groups are common features in

molecules that inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and

dopamine.[9] A notable example is (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine, a

novel triple reuptake inhibitor developed as a potential antidepressant.[9] The chlorine atoms

can form halogen bonds and engage in hydrophobic interactions within the binding pockets

of these transporter proteins.

Herbicide Activity: In agricultural chemistry, the dichlorophenoxy structure is the core of

herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid).[10][11] These compounds act as

synthetic auxins, causing uncontrolled growth and death in broadleaf weeds.[10][11] This

dual utility underscores the chemical's versatility.
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Functional Group Contributions

Resulting Molecular Properties

Therapeutic/Chemical Application

4-(3,4-Dichlorophenoxy)
Piperidine HCl

Piperidine Ring
(Basic Nitrogen) 3,4-Dichlorophenoxy Group

Improved Pharmacokinetics
(Solubility, Stability, ADME)

High Target Affinity
(Hydrophobic/Halogen Bonding)

Final API
(e.g., CNS Drug)
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Caption: Logical relationship from intermediate to final application.

Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety and maintain the integrity of the

compound.

Handling Precautions: Avoid contact with skin, eyes, and clothing.[4] Use only in a well-

ventilated area, preferably within a chemical fume hood.[4] Wear appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][12] Minimize

dust generation.[4]

First Aid Measures: In case of skin contact, flush immediately with plenty of water.[4] For eye

contact, rinse cautiously with water for several minutes.[4] If inhaled, move the person to
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fresh air.[4] In all cases of significant exposure, seek medical attention.[4]

Storage: Store in a tightly closed container in a cool, dry place.[4] The recommended storage

temperature is refrigerated (0-8 °C).[2]

Conclusion
4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride is more than a mere collection of atoms; it

is a strategically designed chemical tool. Its synthesis is straightforward, its analytical validation

is robust, and its structural components are optimized for high-performance applications. For

scientists in drug discovery, it offers a reliable scaffold for developing potent neurological

agents by combining the pharmacokinetic advantages of the piperidine ring with the target-

binding capabilities of the dichlorophenyl moiety. Its proven utility makes it a cornerstone

intermediate for innovation in both pharmaceutical and chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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